![molecular formula C14H19F2NO2 B6142399 {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine CAS No. 923183-36-2](/img/structure/B6142399.png)
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
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Overview
Description
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
is a chemical compound with the CAS Number: 923183-36-2 . It has a molecular weight of 271.31 . The IUPAC name for this compound is {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
.
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19F2NO2/c1-18-12-8-10 (4-5-11 (12)19-13 (15)16)14 (9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3
. This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Medicinal Chemistry: Drug Development
This compound is utilized in medicinal chemistry for the development of new pharmaceuticals. Its structure, featuring difluoromethoxy and methoxy groups, can be pivotal in creating molecules with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new drugs that target specific receptors or enzymes within the body, offering treatment options for diseases that currently have limited therapies .
Pharmacology: Study of Drug Action
In pharmacology, researchers can use this compound to study drug action mechanisms. By observing how the compound interacts with biological systems, scientists can gain insights into the pharmacodynamics and pharmacokinetics of new drugs. This can help in understanding the compound’s metabolism, absorption, distribution, and excretion, which are crucial for drug design .
Biochemistry: Enzyme Inhibition
The compound’s ability to interact with enzymes makes it a valuable tool in biochemistry for studying enzyme inhibition. It can be used to investigate the inhibition kinetics and understand the biochemical pathways that are affected by the compound. This knowledge is essential for the design of inhibitors that can regulate metabolic pathways involved in various diseases .
Chemical Synthesis: Difluoromethylation Reactions
In chemical synthesis, this compound can be employed in difluoromethylation reactions. These reactions are important for introducing difluoromethyl groups into other molecules, which can significantly alter their chemical and physical properties, such as volatility, lipophilicity, and metabolic stability, making them more suitable for drug development .
Materials Science: Functional Materials Development
The unique properties of the compound can be harnessed in materials science for the development of functional materials. Its structural components can be incorporated into polymers or coatings to impart specific characteristics like increased resistance to degradation or altered electrical properties, which can be beneficial in creating advanced materials for various applications .
Analytical Chemistry: Method Development
Lastly, in analytical chemistry, this compound can be used to develop new analytical methods. Its distinct chemical structure allows it to serve as a standard or reagent in chromatography, mass spectrometry, or spectroscopy. This aids in the detection and quantification of similar compounds or in the study of complex biological matrices where precise measurement is crucial .
Safety and Hazards
properties
IUPAC Name |
[1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-18-12-8-10(4-5-11(12)19-13(15)16)14(9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRJLLEJCROBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCC2)CN)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine |
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